molecular formula C17H19NO5S2 B7756805 4-[(5E)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid

4-[(5E)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid

Cat. No.: B7756805
M. Wt: 381.5 g/mol
InChI Key: HEUKWKIXVKRQLE-GXDHUFHOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(5E)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid is a complex organic compound with the molecular formula C17H19NO5S2 It is characterized by the presence of a thiazolidinone ring, a butanoic acid moiety, and a benzylidene group

Preparation Methods

The synthesis of 4-[(5E)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid typically involves multi-step organic reactions One common synthetic route includes the condensation of 4-ethoxy-3-methoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone This intermediate is then cyclized with chloroacetic acid to yield the thiazolidinone ring

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. laboratory-scale synthesis remains the primary method for obtaining this compound for research purposes.

Chemical Reactions Analysis

4-[(5E)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Hydrolysis: The ester and amide bonds in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding carboxylic acids and amines.

Scientific Research Applications

4-[(5E)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where thiazolidinone derivatives have shown promise.

Mechanism of Action

The mechanism of action of 4-[(5E)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its thiazolidinone ring and benzylidene group. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar compounds to 4-[(5E)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid include other thiazolidinone derivatives, such as:

  • 4-oxo-2-thioxo-1,3-thiazolidin-3-yl acetic acid
  • 4-oxo-2-thioxo-1,3-thiazolidin-3-yl propanoic acid
  • 4-oxo-2-thioxo-1,3-thiazolidin-3-yl pentanoic acid

These compounds share the thiazolidinone core structure but differ in the length and nature of the side chains

Properties

IUPAC Name

4-[(5E)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO5S2/c1-3-23-12-7-6-11(9-13(12)22-2)10-14-16(21)18(17(24)25-14)8-4-5-15(19)20/h6-7,9-10H,3-5,8H2,1-2H3,(H,19,20)/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEUKWKIXVKRQLE-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)CCCC(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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